1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene
Description
Properties
IUPAC Name |
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN3/c1-5(12-13-11)7-3-2-6(9)4-8(7)10/h2-5H,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCSOVFDCLTGTC-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline.
Azidation: The azido group is introduced through a reaction with sodium azide under suitable conditions.
Bromination: The bromine atom is introduced via a bromination reaction using bromine or a brominating agent.
Fluorination: The fluorine atom is introduced through a fluorination reaction using a fluorinating agent.
Industrial production methods may involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro or other oxidized derivatives.
Common reagents used in these reactions include sodium azide, bromine, fluorinating agents, and reducing agents like hydrogen gas .
Scientific Research Applications
Synthetic Chemistry
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene serves as a versatile building block in organic synthesis. Its azido group allows for click chemistry , particularly in the formation of 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with alkynes. This reaction is valuable for constructing complex molecules in pharmaceutical development .
Medicinal Chemistry
The compound has shown potential in medicinal applications due to its ability to interact with biological targets. The azido group facilitates bioorthogonal reactions, making it useful for labeling and tracking biomolecules within cells. This property is particularly beneficial in drug development and studying enzyme interactions .
Research indicates that compounds containing azido groups can exhibit antiviral properties by inhibiting viral entry into host cells. This mechanism involves targeting specific receptors involved in immune responses, such as DC-SIGN, which is crucial for viral infections . Additionally, studies have explored the antibacterial activity of related azide compounds against resistant bacterial strains, highlighting their potential as therapeutic agents .
Case Study 1: Synthesis of Triazole Derivatives
In a study focusing on the synthesis of triazole derivatives from azides, researchers utilized this compound as a key intermediate. The azide was reacted with various alkynes under copper-catalyzed conditions to yield triazole products with significant yields (70%-81%) .
Case Study 2: Antiviral Activity Assessment
A comparative study evaluated the antiviral efficacy of several azide-containing compounds against viral pathogens. The results indicated that derivatives similar to this compound effectively inhibited viral replication by targeting specific cellular pathways involved in viral entry .
Mechanism of Action
The mechanism of action of 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The azido group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can influence various biochemical pathways, making the compound useful in studying cellular processes and developing therapeutic agents .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a broader class of 1-(1-azidoethyl)benzene derivatives. Key analogs include:
Key Observations :
- This could reduce thermal instability risks .
- Chirality : The (R)-configuration distinguishes it from analogs like 1-[(1S)-1-azidoethyl]-4-bromo-2-fluorobenzene, which may exhibit divergent stereoselective reactivity .
- Physical State : Most analogs are colorless liquids, suggesting the target compound may share similar properties, though bromine’s bulk could increase viscosity or melting point .
Spectroscopic and Analytical Data
- NMR : For analogs like 2j, ¹H NMR shows characteristic azide-proton couplings (e.g., δ 4.50–4.70 ppm for CH-N₃). The target compound’s ¹³C NMR would likely display deshielded aromatic carbons due to Br/F substituents .
- HRMS : All analogs confirm molecular weight and azide incorporation (e.g., 2j: [M+H]⁺ = 217.04). The target compound’s HRMS should align with C₈H₇BrFN₃ (theoretical m/z: 243.97) .
Biological Activity
1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene is a compound of increasing interest in the fields of medicinal chemistry and pharmaceutical research. This article focuses on its biological activity, synthesis, and potential therapeutic applications, drawing from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C8H8BrF N3. The compound features a benzene ring substituted with a bromo and a fluoro group, along with an azidoethyl side chain. This structure is significant as it influences the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 230.06 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| CAS Number | 1604420-37-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its azido group enables bioorthogonal reactions, making it useful in labeling and tracking biological molecules.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. Studies have shown that related azido compounds can inhibit viral entry into host cells by targeting specific receptors like DC-SIGN, which plays a crucial role in immune response to viral infections .
Case Studies
- Ebola Virus Inhibition : In a study involving DC-SIGN expressing Jurkat cells, azido compounds demonstrated significant antiviral activity. For instance, a related compound with an IC50 value of 0.62 mM was found to be three times more active than natural disaccharides in inhibiting Ebola virus entry .
- Cancer Research : Another area of investigation is the potential use of this compound in cancer therapy. Compounds with similar structures have been explored for their ability to inhibit mutant IDH proteins associated with various cancers, suggesting a pathway for further development of this compound in oncology .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies indicate that while some azido compounds exhibit cytotoxic effects at high concentrations, further research is needed to establish a clear safety margin for this compound.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Bromination : The starting material is brominated to introduce the bromo substituent.
- Fluorination : A fluorine atom is introduced at the desired position on the benzene ring.
- Azidation : The azido group is added via nucleophilic substitution reactions.
These synthetic pathways are essential for producing the compound in sufficient quantities for biological testing.
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Electrophilic Aromatic Substitution | Bromine, catalyst |
| Step 2 | Electrophilic Aromatic Substitution | Fluorine source |
| Step 3 | Nucleophilic Substitution | Sodium azide |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-[(1R)-1-azidoethyl]-4-bromo-2-fluorobenzene with high enantiomeric purity?
- Answer: The synthesis of azidoethyl-substituted aromatics typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) precursors. For enantiomeric purity, stereoselective azide introduction via chiral auxiliaries or asymmetric catalysis is critical. A general procedure for aryl azides (e.g., SN2 displacement of bromine with sodium azide under controlled conditions) can be adapted, but the (1R)-configuration requires chiral resolution or enantioselective synthesis . Optimization of reaction parameters (temperature, solvent polarity, and catalyst loading) is essential to minimize racemization.
Q. What safety protocols are essential when handling this compound?
- Answer: The compound’s azide group poses explosion risks under friction, heat, or shock. Storage should follow guidelines for flammable liquids (e.g., in inert atmospheres at ≤4°C) . Personal protective equipment (PPE), including blast shields and fire-resistant gloves, is mandatory. Health hazards include acute toxicity (H300-H302), requiring fume hood use and emergency eyewash/shower access .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer:
- NMR : ¹H NMR for ethyl group splitting patterns and ¹⁹F NMR for fluorine environment analysis.
- IR : Confirmation of the azide stretch (~2100 cm⁻¹).
- X-ray crystallography : For absolute stereochemistry determination using programs like SHELXL .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and isotopic patterns (Br, F).
Advanced Research Questions
Q. How can contradictions between theoretical and experimental NMR chemical shifts be resolved?
- Answer: Discrepancies often arise from solvent effects, conformational flexibility, or impurities. Use computational tools (DFT calculations with solvent models like PCM) to simulate shifts. Cross-validate with 2D NMR (COSY, NOESY) to assess spatial interactions. If azide decomposition is suspected, monitor reaction purity via TLC or HPLC .
Q. What challenges arise when using this compound in Suzuki-Miyaura cross-coupling reactions?
- Answer: The bromine substituent is reactive in Suzuki couplings, but the azide group may interfere with palladium catalysts (e.g., via coordination or side reactions). Use protective groups for the azide during coupling. Optimize ligand selection (e.g., SPhos or XPhos) to enhance catalytic efficiency. Note that fluorobenzene derivatives can alter electronic effects, impacting coupling rates .
Q. How does the azide group influence thermal and photochemical stability?
- Answer: Azides are prone to thermal decomposition (releasing nitrogen gas) and photolytic cleavage. Conduct differential scanning calorimetry (DSC) to identify exothermic peaks. For photostability, expose the compound to UV-Vis light and monitor degradation via HPLC. Stabilizers like radical scavengers (e.g., BHT) or storage in amber vials may mitigate decomposition .
Methodological Considerations
Q. What strategies are effective for resolving racemization during azide introduction?
- Answer: Use chiral catalysts (e.g., Jacobsen’s thiourea) or enzymatic resolution. Kinetic resolution via asymmetric synthesis (e.g., Sharpless epoxidation followed by azide opening) can enhance enantiomeric excess. Monitor optical rotation or chiral HPLC during synthesis .
Q. How to analyze byproducts from azide decomposition in synthetic workflows?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
